Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate
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Overview
Description
Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate is a chemical compound with the molecular formula C5H7N3O4. It is characterized by the presence of an azido group, an ester functional group, and a ketone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate typically involves the reaction of methyl 2-bromoacetate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group. The reaction conditions generally include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate involves its reactivity with various functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in bioconjugation and material science applications. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can be further utilized in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-azidoacetate: Similar in structure but lacks the ketone group.
Ethyl [(1-azido-3-oxopropan-2-yl)oxy]acetate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 2-bromoacetate: Precursor in the synthesis of Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate.
Uniqueness
This compound is unique due to the presence of both an azido group and a ketone group, which confer distinct reactivity patterns. This combination allows for versatile applications in synthetic chemistry and bioconjugation, making it a valuable compound in various research fields.
Properties
CAS No. |
807617-86-3 |
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Molecular Formula |
C6H9N3O4 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
methyl 2-(1-azido-3-oxopropan-2-yl)oxyacetate |
InChI |
InChI=1S/C6H9N3O4/c1-12-6(11)4-13-5(3-10)2-8-9-7/h3,5H,2,4H2,1H3 |
InChI Key |
HWTRTFLKLNSWJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC(CN=[N+]=[N-])C=O |
Origin of Product |
United States |
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